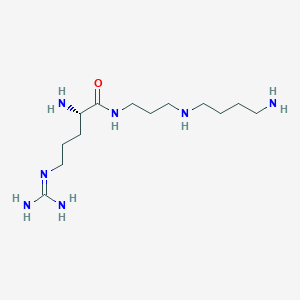

l-Arginyl-3,4-spermidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Arginyl-3,4-spermidine, also known as this compound, is a useful research compound. Its molecular formula is C13H31N7O and its molecular weight is 301.43 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Mechanisms of Action

L-Arginyl-3,4-spermidine exhibits neuroprotective effects primarily through:

- Reduction of Cell Death : In vitro studies have shown that the compound significantly reduces cell death in models of ischemia and excitotoxicity. For instance, it effectively decreased CA1 cell death when administered before or after ischemic events and continued to provide protection even when administered up to 60 minutes post-injury .

- Superoxide and Nitric Oxide Modulation : The compound prevents superoxide production following excitatory amino acid stimulation and reduces nitric oxide production without directly inhibiting nitric oxide synthase .

In Vitro Studies

In various in vitro models, this compound demonstrated significant protective effects against neuronal cell death induced by:

- Ischemia : It showed efficacy in models simulating global forebrain ischemia.

- Excitotoxicity : The compound was effective against cell death mediated by glutamate and its analogs (NMDA, AMPA, kainate) without suppressing synaptic transmission .

In Vivo Applications

Animal Models

Preliminary in vivo studies indicate that this compound is neuroprotective in animal models of ischemia. For example:

- In a rat model of transient forebrain ischemia, administration of the compound reduced CA1 pyramidal cell loss significantly .

Potential Therapeutic Implications

Given its neuroprotective properties, this compound holds promise as a therapeutic agent for:

- Stroke Management : Its ability to protect neurons during ischemic events suggests potential for stroke treatment.

- Neurodegenerative Diseases : The compound may be beneficial in conditions characterized by excitotoxicity and oxidative stress, such as Alzheimer's disease and Parkinson's disease .

Comparative Efficacy with Other Compounds

| Compound | Mechanism of Action | Efficacy in Ischemia | Efficacy in Excitotoxicity |

|---|---|---|---|

| This compound | Reduces superoxide/nitric oxide levels | High | High |

| Glutamate Receptor Antagonists | Block glutamate receptors | Moderate | Variable |

Análisis De Reacciones Químicas

Key Steps:

-

Resin Preparation :

-

Arginine Coupling :

-

Deprotection and Cleavage :

Yield : ~20% (by mass) after purification .

Stability and Degradation Pathways

L-Arg-3,4 exhibits stability under physiological conditions but is sensitive to oxidative and enzymatic degradation:

Oxidative Stress Interactions :

-

Reduces superoxide (O₂⁻) production in neurons by 50% after AMPA/NMDA stimulation (Figure 9A–B) .

-

Decreases nitric oxide (NO) levels post-ischaemia by 12% (P < 0.001) without directly inhibiting nitric oxide synthase (NOS) .

Enzymatic Metabolism :

-

Not a substrate for spermidine/spermine-N¹-acetyltransferase (SSAT) or polyamine oxidase (PAO), based on structural divergence from natural polyamines .

-

Unlike spermidine, acetylation or oxidation via SSAT/PAO pathways is not observed .

Biochemical Interactions

L-Arg-3,4 modulates multiple pathways in neurodegeneration models:

Neuroprotection Mechanisms :

Synaptic Transmission :

-

Unlike NMDA antagonists (e.g.,

Propiedades

Fórmula molecular |

C13H31N7O |

|---|---|

Peso molecular |

301.43 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[3-(4-aminobutylamino)propyl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C13H31N7O/c14-6-1-2-7-18-8-4-10-19-12(21)11(15)5-3-9-20-13(16)17/h11,18H,1-10,14-15H2,(H,19,21)(H4,16,17,20)/t11-/m0/s1 |

Clave InChI |

CXJFWYHJODPOFD-NSHDSACASA-N |

SMILES isomérico |

C(CCNCCCNC(=O)[C@H](CCCN=C(N)N)N)CN |

SMILES canónico |

C(CCNCCCNC(=O)C(CCCN=C(N)N)N)CN |

Sinónimos |

L-arginyl-3,4-spermidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.